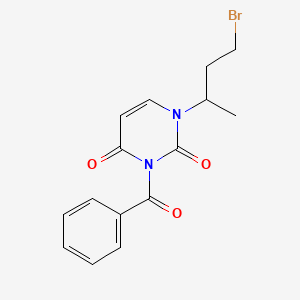
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a benzoyl group, a bromobutan-2-yl group, and a pyrimidine-2,4-dione core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as uracil, which undergoes alkylation to introduce the 4-bromobutan-2-yl group.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine-2,4-dione core.
Substitution: The bromine atom in the 4-bromobutan-2-yl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the bromine site.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione could have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-viral properties.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved would be those relevant to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzoyl-1-(4-chlorobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 3-Benzoyl-1-(4-methylbutan-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom in 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs with different substituents. This could influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
378750-49-3 |
|---|---|
Molekularformel |
C15H15BrN2O3 |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
3-benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15BrN2O3/c1-11(7-9-16)17-10-8-13(19)18(15(17)21)14(20)12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 |
InChI-Schlüssel |
UWEOWDFKXBUKOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)N1C=CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


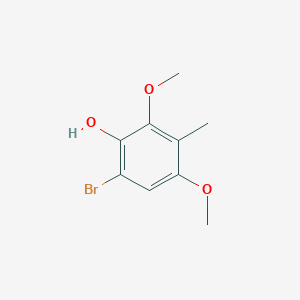
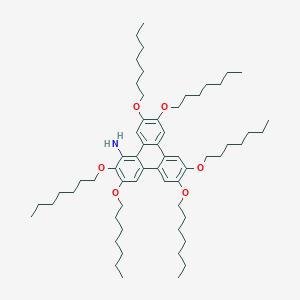
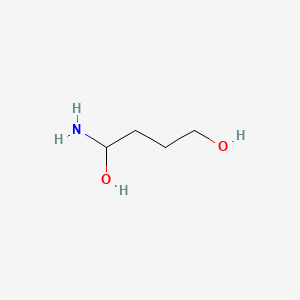
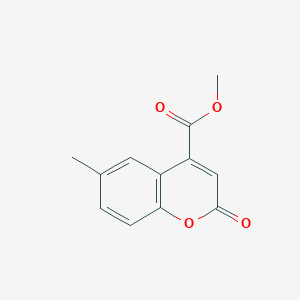
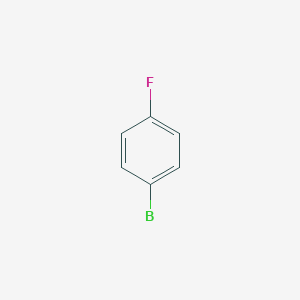
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
